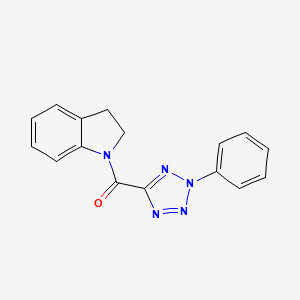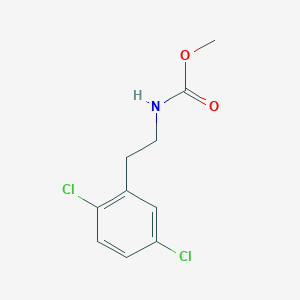
Methyl 2,5-dichlorophenethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,5-dichlorophenethylcarbamate is a chemical compound with the molecular formula C10H11Cl2NO2 and a molecular weight of 248.1. Its IUPAC name is methyl (2,5-dichlorophenethyl)carbamate. This compound has gained attention in various fields, including medical, environmental, and industrial research.
Vorbereitungsmethoden
The synthesis of methyl 2,5-dichlorophenethylcarbamate can be achieved through several methods. One common approach involves the reaction of 2,5-dichlorophenethylamine with methyl chloroformate under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Methyl 2,5-dichlorophenethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or alkoxide ions.
Wissenschaftliche Forschungsanwendungen
Methyl 2,5-dichlorophenethylcarbamate has several scientific research applications:
Agricultural Applications: It is used in fungicide delivery systems due to its structural similarity to carbendazim.
Analytical Chemistry: The compound’s structure is conducive to chiral recognition, making it useful in separating enantiomers of various compounds through high-performance liquid chromatography.
Environmental Research: It is relevant in studies focusing on the degradation, environmental impact, and toxicity of phenylcarbamate pesticides.
Material Science: The development of chiral stationary phases for HPLC based on cellulose and amylose derivatives showcases the utility of this compound in separating enantiomeric mixtures.
Wirkmechanismus
The mechanism of action of methyl 2,5-dichlorophenethylcarbamate involves its interaction with specific molecular targets. In agricultural applications, it acts as a fungicide by inhibiting the growth of fungal cells. The compound interferes with the synthesis of essential cellular components, leading to the death of the fungal cells. In analytical chemistry, its chiral recognition properties allow it to selectively interact with enantiomers, facilitating their separation.
Vergleich Mit ähnlichen Verbindungen
Methyl 2,5-dichlorophenethylcarbamate is similar to other phenylcarbamate compounds such as carbendazim and carbaryl. it has unique properties that make it suitable for specific applications:
Carbendazim: Similar in structure and used in fungicide delivery systems, but this compound may offer different release profiles and reduced environmental toxicity.
Carbaryl: Another phenylcarbamate pesticide, but this compound’s structural differences may result in varied degradation pathways and environmental impacts.
These comparisons highlight the uniqueness of this compound in its applications and potential benefits.
Eigenschaften
IUPAC Name |
methyl N-[2-(2,5-dichlorophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-10(14)13-5-4-7-6-8(11)2-3-9(7)12/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAJBLUXDBPPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl [(6-chloropyridazin-3-YL)thio]acetate](/img/structure/B2711433.png)
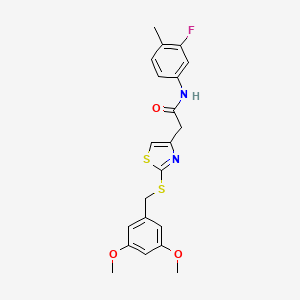
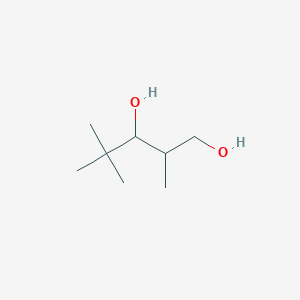
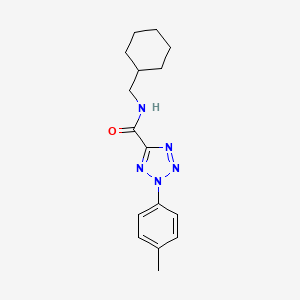
![N-[(2,5-dimethoxyphenyl)methyl]-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2711439.png)
![N-(5-chloro-2-methylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2711441.png)
![N-[4-(Aminomethyl)phenyl]-4-ethoxybenzamide](/img/structure/B2711443.png)
![2-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2711444.png)
![4-amino-5-[4-(4-methylphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide](/img/structure/B2711446.png)
![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2711448.png)
![1-(2,6-Dimethylmorpholino)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone](/img/structure/B2711449.png)
![N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2711453.png)
![4-Chloro-2-[(2-morpholinoethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2711454.png)
